molecular formula C12H17FN2O B2678863 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine CAS No. 523980-18-9

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine

Cat. No.: B2678863
CAS No.: 523980-18-9
M. Wt: 224.279
InChI Key: DOHKJEHZIZZYLD-UHFFFAOYSA-N
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Description

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine is an organic compound with the molecular formula C12H17FN2O. It is a derivative of piperazine, a heterocyclic compound commonly found in various pharmaceuticals and bioactive molecules. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-fluoro-2-methoxy-4-nitrobenzene with piperazine under catalytic hydrogenation conditions . This method ensures the formation of the desired product with high yield and purity. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-methoxyphenyl)methyl]piperazine: Lacks the fluorine atom, resulting in different chemical and biological properties.

    1-[(3-chloro-4-methoxyphenyl)methyl]piperazine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and potency.

    1-[(3-fluoro-4-hydroxyphenyl)methyl]piperazine: Has a hydroxyl group instead of a methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group influences its electronic properties and interaction with molecular targets.

Properties

IUPAC Name

1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-16-12-3-2-10(8-11(12)13)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHKJEHZIZZYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCNCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

523980-18-9
Record name 1-[(3-fluoro-4-methoxyphenyl)methyl]piperazine
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